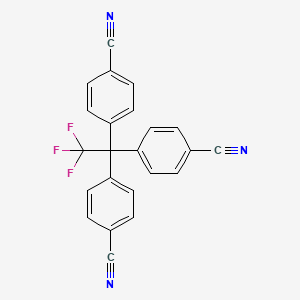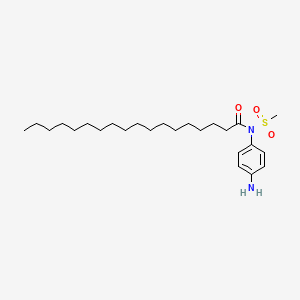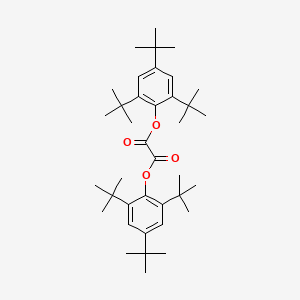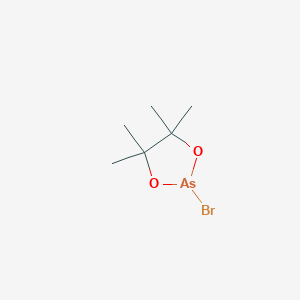
4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide: is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a nitrophenyl group and a phenyl group. The presence of the nitro group and the phenyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method involves the reaction of 4-nitrophenylhydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or distillation. The choice of solvents and reaction conditions may also be adjusted to ensure safety and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Reduction: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols.
Major Products Formed:
Reduction Products: 3-(4-Aminophenyl)-5-phenyl-4H-pyrazol-4-one.
Oxidation Products: Various oxidized derivatives of the phenyl ring.
Substitution Products: Compounds with substituted nitrophenyl groups.
科学的研究の応用
Chemistry: 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications in coatings, inks, and other materials.
作用機序
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide involves its interaction with specific molecular targets. The nitro group and the phenyl group play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
4H-Pyrazol-4-one, 3-phenyl-5-(4-nitrophenyl)-: Similar structure but with different substitution patterns.
4H-Pyrazol-4-one, 3-(4-methylphenyl)-5-phenyl-: Contains a methyl group instead of a nitro group.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Contains a chloro group instead of a nitro group.
Uniqueness: 4H-Pyrazol-4-one, 3-(4-nitrophenyl)-5-phenyl-, 1,2-dioxide is unique due to the presence of both the nitro group and the phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
61572-34-7 |
|---|---|
分子式 |
C15H9N3O5 |
分子量 |
311.25 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C15H9N3O5/c19-15-13(10-4-2-1-3-5-10)16(20)17(21)14(15)11-6-8-12(9-7-11)18(22)23/h1-9H |
InChIキー |
XLSAGTVARPASJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)




